Cas no 103616-88-2 (D-Phenylalanine, 2-chloro-, methyl ester)

D-Phenylalanine, 2-chloro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- D-Phenylalanine, 2-chloro-, methyl ester
- (R)-Methyl 2-amino-3-(2-chlorophenyl)propanoate
- Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate (H-D-Phe(2-Cl)-OMe)
- BS-26084
- Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate
- MFCD08058197
- N10819
- EN300-4263521
- 103616-88-2
- (R)-Methyl2-amino-3-(2-chlorophenyl)propanoate
- SCHEMBL4595262
-
- Inchi: 1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1
- InChI Key: BSFAOUNWBLVIKZ-SECBINFHSA-N
- SMILES: ClC1C=CC=CC=1C[C@H](C(=O)OC)N
Computed Properties
- Exact Mass: 213.0556563g/mol
- Monoisotopic Mass: 213.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52.3Ų
D-Phenylalanine, 2-chloro-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4263521-5.0g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-4263521-0.5g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 0.5g |
$645.0 | 2023-05-24 | ||
Enamine | EN300-4263521-0.1g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 0.1g |
$591.0 | 2023-05-24 | ||
Enamine | EN300-4263521-10.0g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-4263521-2.5g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 2.5g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-4263521-0.25g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 0.25g |
$617.0 | 2023-05-24 | ||
Enamine | EN300-4263521-1.0g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-4263521-0.05g |
methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 0.05g |
$563.0 | 2023-05-24 | ||
Ambeed | A617460-1g |
(R)-Methyl 2-amino-3-(2-chlorophenyl)propanoate |
103616-88-2 | 98% | 1g |
$303.0 | 2024-08-02 |
D-Phenylalanine, 2-chloro-, methyl ester Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on D-Phenylalanine, 2-chloro-, methyl ester
D-Phenylalanine, 2-chloro-, methyl ester: A Comprehensive Overview
The compound with CAS No. 103616-88-2, commonly referred to as D-Phenylalanine, 2-chloro-, methyl ester, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of phenylalanine, an essential amino acid, with a chlorine substituent at the 2-position and a methyl ester group. Its structure and properties make it a valuable compound in various research and industrial applications.
D-Phenylalanine, 2-chloro-, methyl ester has been extensively studied for its potential in drug discovery and development. Recent research has highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of peptide-based drugs. The methyl ester group enhances its stability and solubility, making it an ideal candidate for pharmaceutical applications.
The synthesis of D-Phenylalanine, 2-chloro-, methyl ester involves a multi-step process that includes chlorination and esterification reactions. Advanced techniques such as microwave-assisted synthesis and enzymatic catalysis have been employed to optimize the production process, ensuring high yield and purity. These methods are not only environmentally friendly but also cost-effective, aligning with the principles of green chemistry.
In terms of biological activity, D-Phenylalanine, 2-chloro-, methyl ester has shown promising results in vitro studies. It exhibits selective binding to certain receptors, which makes it a potential lead compound for treating various diseases, including neurodegenerative disorders and cancer. Recent studies have demonstrated its ability to modulate cellular signaling pathways, providing new insights into its therapeutic potential.
The structural uniqueness of D-Phenylalanine, 2-chloro-, methyl ester lies in its chiral center and the presence of the chlorine atom at the 2-position. This configuration imparts specific stereochemical properties that are crucial for its biological activity. Researchers have utilized computational chemistry tools to model its interactions with target proteins, further enhancing our understanding of its mechanism of action.
From an analytical standpoint, the characterization of D-Phenylalanine, 2-chloro-, methyl ester has been achieved using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed information about its molecular structure and purity, ensuring compliance with quality standards in pharmaceutical manufacturing.
Looking ahead, the demand for D-Phenylalanine, 2-chloro-, methyl ester is expected to grow due to its expanding applications in drug discovery and biotechnology. Collaborative efforts between academia and industry are likely to drive further innovation in this field, leading to the development of novel therapeutic agents.
In conclusion, D-Phenylalanine, 2-chloro-, methyl ester (CAS No. 103616-88-2) is a versatile compound with significant potential in various scientific domains. Its unique chemical properties and biological activity make it a focal point for ongoing research and development efforts.
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